molecular formula C19H19N5O B12216791 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B12216791
M. Wt: 333.4 g/mol
InChI Key: ZMULWIIXLKONMW-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indole moiety linked to a triazolopyridine group via a propanamide chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazolopyridine moiety. The final step involves coupling these two intermediates through an amide bond formation.

    Indole Derivative Preparation: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazolopyridine Formation: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Amide Bond Formation: The final step involves coupling the indole and triazolopyridine intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid) to form oxindole derivatives.

    Reduction: The compound can be reduced using reducing agents like LiAlH4 (lithium aluminum hydride) to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, DCM (dichloromethane), room temperature.

    Reduction: LiAlH4, THF (tetrahydrofuran), reflux.

    Substitution: Alkyl halides, DMF (dimethylformamide), elevated temperatures.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Alkylated indole or triazole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the triazolopyridine group can enhance binding affinity and specificity. This compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its combined indole and triazolopyridine structure, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H19N5O/c25-19(9-8-14-13-21-16-6-2-1-5-15(14)16)20-11-10-18-23-22-17-7-3-4-12-24(17)18/h1-7,12-13,21H,8-11H2,(H,20,25)

InChI Key

ZMULWIIXLKONMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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